1-Piperazinyl-2,7-naphthyridine
Description
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-piperazin-1-yl-2,7-naphthyridine |
InChI |
InChI=1S/C12H14N4/c1-3-14-9-11-10(1)2-4-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 |
InChI Key |
GFIWYMRLDKROTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
1-Piperazinyl-2,7-naphthyridine derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively combat multidrug-resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. A study highlighted that certain derivatives exhibited comparable activity to established antibiotics like ciprofloxacin and vancomycin .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Bacteria | Efficacy Comparison |
|---|---|---|
| This compound A | S. pneumoniae | Comparable to ciprofloxacin |
| This compound B | S. aureus | Comparable to vancomycin |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been extensively studied. These compounds have shown promise in reducing inflammation in various animal models. For instance, a patent describes the synthesis of derivatives that exhibit strong anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
Research into the anticancer applications of this compound is ongoing. Some derivatives have been identified as effective in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structural modifications in naphthyridine derivatives have been linked to enhanced cytotoxicity against cancer cells .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound C | Breast Cancer | Induces apoptosis |
| This compound D | Lung Cancer | Inhibits cell proliferation |
Neurological Applications
The potential use of this compound derivatives in treating neurological disorders has also been explored. These compounds have shown activity against neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Their mechanism may involve modulation of neurotransmitter systems and neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in the piperazine ring and naphthyridine structure can significantly influence biological activity. Researchers are actively investigating these relationships to develop more potent derivatives with fewer side effects.
Chemical Reactions Analysis
Reaction Conditions
The reactions are typically carried out under controlled conditions:
-
Solvents: Common solvents used include methanol, ethanol, and dimethylformamide, often under reflux conditions to facilitate the reaction.
-
Temperature and Time: Reactions may require heating to reflux temperatures for several hours to days, depending on the specific substrates and desired products.
-
Base Catalysis: The presence of bases such as sodium hydroxide or triethylamine is often necessary to promote nucleophilic substitution or rearrangement processes .
Yields and Purification
The yields from these reactions can vary significantly based on the reaction conditions and starting materials:
-
Typical yields for successful syntheses range from moderate (around 50%) to high (up to 86%), with purification often achieved through recrystallization or chromatographic techniques .
Reaction Mechanisms
The mechanisms underlying the chemical reactions of 1-piperazinyl-2,7-naphthyridine include:
-
Nucleophilic Attack: In nucleophilic substitution, the piperazine nitrogen acts as a nucleophile attacking the electrophilic carbon bonded to the halogen in naphthyridine.
-
Rearrangement Pathways: The rearrangements observed during certain reactions suggest that steric factors and electronic effects play significant roles in determining product formation. For example, substituents on the naphthyridine ring can influence the regioselectivity of nucleophilic attacks and subsequent rearrangements .
Comparative Data Table
| Reaction Type | Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenated 2,7-naphthyridine | This compound | 70-86 | Reflux in ethanol with NaOH |
| Rearrangement | 1,3-Diamino-2,7-naphthyridine | Rearranged naphthyridines | 55-67 | Boiling with cyclic amines |
| Synthesis via Cyclization | Aminopyridone derivatives | Polyfunctional naphthyridines | Varies | Reflux in dichlorobenzene |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 1-piperazinyl-2,7-naphthyridine include derivatives with substituents such as morpholine, amino, hydroxy, and halogen groups. These modifications influence electronic properties, solubility, and biological activity.
Table 1: Structural and Functional Comparisons
Physicochemical and Electronic Properties
- Aromaticity and Electron Density : The 2,7-naphthyridine core exhibits lower electron density compared to pyridine, enhancing reactivity toward electrophilic substitution. Piperazinyl and morpholine groups further modulate electron distribution, influencing binding affinity .
- Solubility : Piperazinyl and morpholine substituents improve aqueous solubility compared to alkyl or halogenated derivatives (e.g., bromo-tetrahydro analogs) .
Q & A
Q. What are the common synthetic routes for 1-piperazinyl-2,7-naphthyridine derivatives?
- Methodological Answer : A key approach involves aminolysis reactions. For example, 1-chloro-2,7-naphthyridine derivatives undergo substitution with piperazine or substituted amines under controlled conditions. Evidence from D. J. Brown's work highlights that neat aminolysis (e.g., using diethylaminoethylamine at 150°C) yields 1-substituted-2,7-naphthyridines, though yields may vary depending on substituents and reaction conditions . Another method involves hydrazinolysis followed by oxidation to remove unwanted substituents, as demonstrated in the conversion of 1-chloro-3-phenyl-2,7-naphthyridine to its hydrazino intermediate and subsequent oxidation to the parent compound .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, substituent positions in 1-piperazinyl derivatives can be confirmed via H and C NMR shifts, particularly focusing on aromatic protons and nitrogen-linked groups. Mass spectrometry provides molecular weight validation (e.g., 199.03 g/mol for related naphthyridine derivatives ). Crystallographic data for structurally similar compounds, such as hexaphenyl-2,7-naphthyridine, have been reported to confirm regioselectivity in synthesis .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the synthesis of this compound analogs?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the use of electron-withdrawing groups (e.g., chlorine at position 4 in 2,4-dichloro-1,7-naphthyridine) directs nucleophilic substitution to specific positions . Advanced methods include solvent-dependent quaternization, as seen in the reaction of 2,7-naphthyridine with 1-chloro-2,4-dinitrobenzene, where acetone versus methanol alters the product distribution (e.g., acetonyl vs. methoxy derivatives) . Computational modeling of charge distribution can further predict reactive sites.
Q. How do structural modifications at the piperazinyl group affect biological activity?
- Methodological Answer : Substitutions on the piperazine ring (e.g., methyl, benzyl, or aryl groups) modulate lipophilicity and binding affinity. For example, 8-amino-2-methyl-3-phenyl-1,7-naphthyridine derivatives exhibit enhanced antimicrobial activity due to increased steric bulk and π-π interactions with target proteins . Comparative studies using isosteric replacements (e.g., pyridinyl vs. phenyl groups) can reveal structure-activity relationships (SARs). Biological assays should pair with molecular docking to validate target engagement .
Q. How can contradictory data in naphthyridine synthesis be resolved?
- Methodological Answer : Contradictions often arise from reaction condition variability. For instance, hydrogenolysis of 1-chloro-3-phenyl-2,7-naphthyridine failed to yield the desired product, but hydrazinolysis followed by oxidation succeeded, highlighting the sensitivity of reducing agents to steric hindrance . Systematic optimization (e.g., temperature gradients, catalyst screening) and mechanistic studies (e.g., isotopic labeling) are critical. Cross-referencing synthetic protocols from multiple sources (e.g., D. J. Brown vs. Schering Corporation ) helps identify robust methodologies.
Critical Research Gaps and Recommendations
- Synthetic Yield Variability : Some protocols report unspecified yields (e.g., "?%" in ). Future work should standardize reporting and explore microwave-assisted or flow chemistry to improve reproducibility.
- Biological Mechanism Elucidation : Limited data exist on the exact targets of 1-piperazinyl-2,7-naphthyridines. Proteomic profiling and CRISPR screening could identify novel pathways.
- Material Science Applications : notes naphthyridines in electronic materials, but detailed studies on conductivity or optical properties are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
